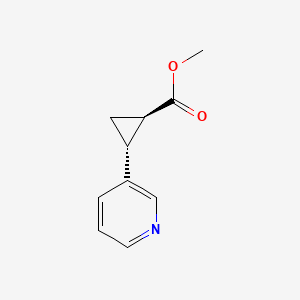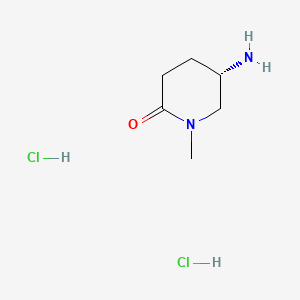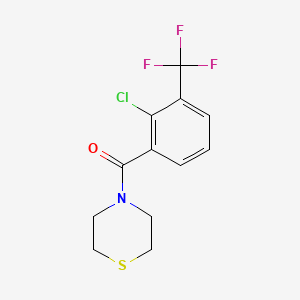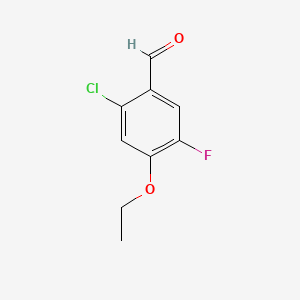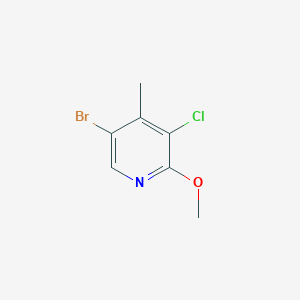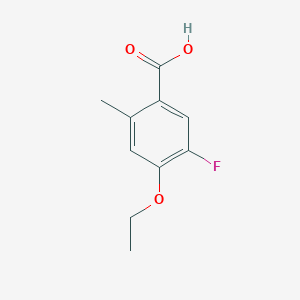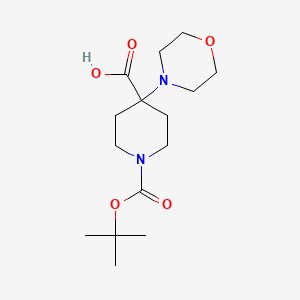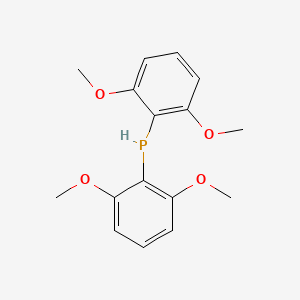
Bis(2,6-dimethoxyphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethoxyphenyl)phosphane: is an organophosphorus compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a central phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethoxyphenyl)phosphane typically involves the reaction of 2,6-dimethoxyphenyl lithium with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
2C8H9OLi+PCl3→(C8H9O)2PCl+2LiCl
The intermediate product, bis(2,6-dimethoxyphenyl)phosphine chloride, is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,6-dimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2,6-dimethoxyphenyl)phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products:
Oxidation: Bis(2,6-dimethoxyphenyl)phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Coordination: Metal-phosphane complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,6-dimethoxyphenyl)phosphane is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalysis, including cross-coupling reactions and polymerization processes.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism by which bis(2,6-dimethoxyphenyl)phosphane exerts its effects is primarily through its role as a ligand. The compound coordinates with metal centers, influencing the electronic and steric properties of the metal complexes. This coordination can enhance the catalytic activity of the metal, facilitating various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Tris(2,6-dimethoxyphenyl)phosphine: Another organophosphorus compound with three 2,6-dimethoxyphenyl groups.
Bis(2,6-dimethoxyphenyl)phenylphosphine: Contains one phenyl group in addition to two 2,6-dimethoxyphenyl groups.
(2,6-Dimethoxyphenyl)diphenylphosphine: Contains two phenyl groups and one 2,6-dimethoxyphenyl group.
Uniqueness: Bis(2,6-dimethoxyphenyl)phosphane is unique due to its specific electronic and steric properties, which make it an effective ligand in catalysis. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds, providing unique advantages in various chemical processes.
Eigenschaften
CAS-Nummer |
126590-37-2 |
|---|---|
Molekularformel |
C16H19O4P |
Molekulargewicht |
306.29 g/mol |
IUPAC-Name |
bis(2,6-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C16H19O4P/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10,21H,1-4H3 |
InChI-Schlüssel |
CCUNYSDKTSOMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)PC2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


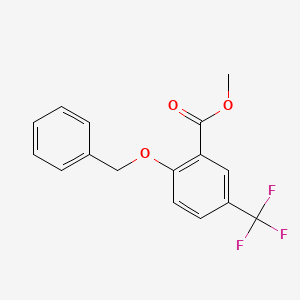
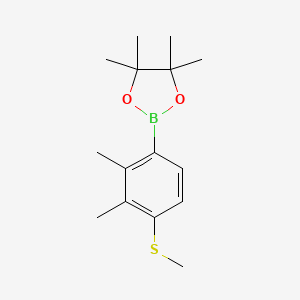
![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B14024270.png)
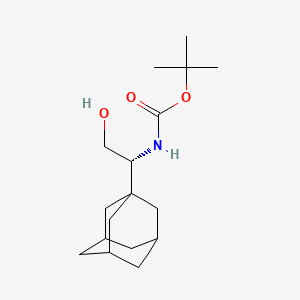
![3-Benzyl 8-(tert-butyl) (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14024274.png)

